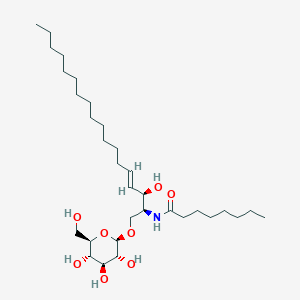
C8 beta-D-glucosyl N-acylsphingosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Specifically, it is a β-D-glucosylceramide in which the ceramide N-acyl group is specified as octanoyl . This compound plays essential roles in various biological processes.
準備方法
Synthetic Routes:: The synthesis of C8 beta-D-glucosyl N-acylsphingosine involves attaching a glucose moiety to an N-acylsphingosine backbone. The specific synthetic route may vary, but it typically includes glycosylation reactions.
Reaction Conditions:: The glycosylation reaction can be carried out using appropriate glycosyl donors (such as glucose) and N-acylsphingosine acceptors. Reaction conditions may involve specific catalysts, solvents, and temperature control.
Industrial Production:: Industrial production methods for this compound are not widely documented. research and development in this area could lead to scalable production processes.
化学反応の分析
C8 beta-D-glucosyl N-acylsphingosine can undergo various reactions:
Glycosylation: Formation of the glucosyl bond.
Hydrolysis: Cleavage of the glycosidic bond.
Acylation: Modification of the ceramide backbone. Common reagents include glycosyl donors, enzymes (for hydrolysis), and acylating agents.
Major products:
- The primary product is this compound itself.
- Hydrolysis may yield free N-acylsphingosine and glucose.
科学的研究の応用
C8 beta-D-glucosyl N-acylsphingosine has diverse applications:
Cell Signaling: It participates in cell signaling pathways.
Membrane Structure: It contributes to membrane integrity.
Lipid Metabolism: Involved in lipid metabolism regulation.
Disease Associations: Research links it to neurodegenerative diseases and cancer.
作用機序
The compound’s effects are mediated through:
Cell Membranes: It influences membrane properties.
Intracellular Signaling: It modulates intracellular signaling cascades.
Protein Interactions: It interacts with specific proteins.
類似化合物との比較
C8 beta-D-glucosyl N-acylsphingosine is unique due to its specific acyl group (octanoyl). Similar compounds include other glucosylceramides with varying acyl chains, such as C16 and C24 derivatives .
特性
分子式 |
C32H61NO8 |
|---|---|
分子量 |
587.8 g/mol |
IUPAC名 |
N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octanamide |
InChI |
InChI=1S/C32H61NO8/c1-3-5-7-9-10-11-12-13-14-15-16-18-19-21-26(35)25(33-28(36)22-20-17-8-6-4-2)24-40-32-31(39)30(38)29(37)27(23-34)41-32/h19,21,25-27,29-32,34-35,37-39H,3-18,20,22-24H2,1-2H3,(H,33,36)/b21-19+/t25-,26+,27+,29+,30-,31+,32+/m0/s1 |
InChIキー |
LCEXEEHGNKGJES-KHEBUCLESA-N |
異性体SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCC)O |
正規SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


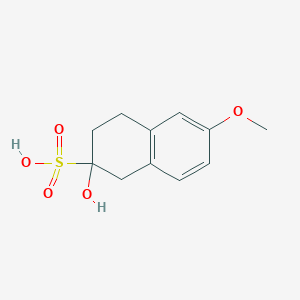
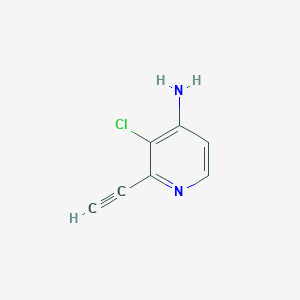
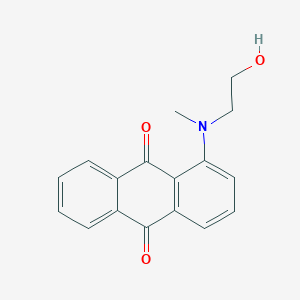
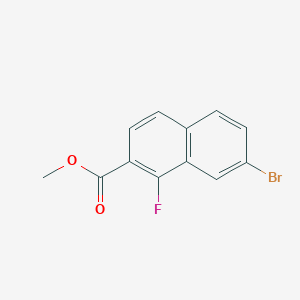
![1H-Indole-1-carboxylic acid, 5-[bis[(1,1-dimethylethoxy)carbonyl]amino]-2-borono-, 1-(1,1-dimethylethyl) ester (9CI)](/img/structure/B13131572.png)
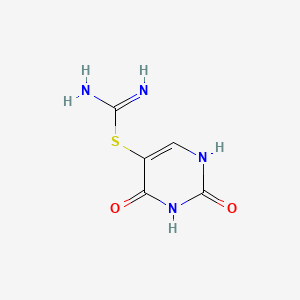
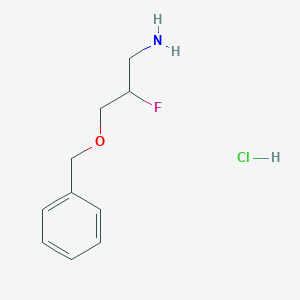

![2-([1,2,4]Triazolo[4,3-a]pyrazin-3-yl)aceticacid](/img/structure/B13131590.png)
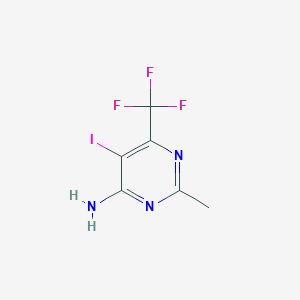
![2,3-Diphenylbenzo[g]quinoxaline](/img/structure/B13131610.png)
![(3S,4R,5S)-5-[(1S)-1,2-bis(trimethylsilyloxy)ethyl]-3,4-bis(trimethylsilyloxy)oxolan-2-one](/img/structure/B13131624.png)
![N-(4-([2,4'-Bipyridin]-5-yl)phenyl)-3-methylaniline](/img/structure/B13131629.png)
![3-Methyl-5,6,7,8-tetrahydropyrido[3,4-e][1,2,4]triazine hydrochloride](/img/structure/B13131632.png)
